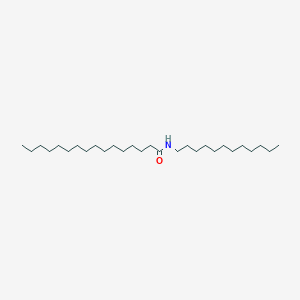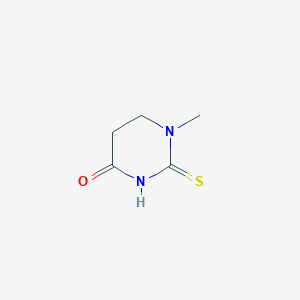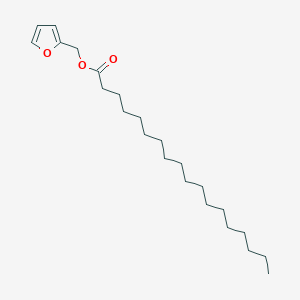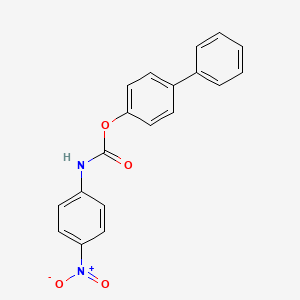![molecular formula C9H12O2S B11957335 9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide CAS No. 20452-34-0](/img/structure/B11957335.png)
9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide is a unique organic compound with the molecular formula C9H12O2S and a molecular weight of 184.259 g/mol . This compound is characterized by its bicyclic structure containing a sulfur atom and two oxygen atoms, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 9-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of appropriate dienes with sulfur-containing reagents, followed by oxidation to introduce the dioxide functionality . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
9-Thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to remove oxygen atoms, altering the compound’s properties.
Substitution: The sulfur atom in the compound can participate in substitution reactions, where different substituents replace the existing groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
9-Thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide can be compared with other sulfur-containing bicyclic compounds, such as:
- 9-Thiabicyclo[4.2.1]nona-2,4-diene 9,9-dioxide
- 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide
- 9-Thiabicyclo[4.2.1]nonane 9,9-dioxide
These compounds share similar structural features but differ in their ring sizes and the positions of double bonds. The unique structure of 9-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
20452-34-0 |
|---|---|
Molekularformel |
C9H12O2S |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
(6Z)-9λ6-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide |
InChI |
InChI=1S/C9H12O2S/c10-12(11)7-8-5-3-1-2-4-6-9(8)12/h4,6H,1-3,5,7H2/b6-4- |
InChI-Schlüssel |
DYRFBPGKOLFAMZ-XQRVVYSFSA-N |
Isomerische SMILES |
C1CCC2=C(/C=C\C1)S(=O)(=O)C2 |
Kanonische SMILES |
C1CCC2=C(C=CC1)S(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)




![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)








